molecular formula C10H12O8 B576496 5,6-Diacetoxy-L-ascorbic acid CAS No. 10583-73-0

5,6-Diacetoxy-L-ascorbic acid

Cat. No.: B576496
CAS No.: 10583-73-0
M. Wt: 260.198
InChI Key: ZKNBGGQFSSARJS-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diacetoxy-L-ascorbic acid (CAS 10583-73-0) is a synthetically modified, O-alkylated derivative of L-ascorbic acid (Vitamin C) with the molecular formula C10H12O8 and a molecular weight of 260.20 g/mol. This compound is designed for research applications where increased stability is required compared to the parent ascorbic acid molecule. It serves as a key intermediate and precursor in organic synthesis, particularly for the development of novel 5,6-di-O-modified ascorbic acid derivatives . Its primary research value lies in the investigation of cytostatic and antitumor agents. Studies have shown that structurally related 5,6-di-O-modified L-ascorbic acid derivatives exhibit significant cytostatic effects against a range of malignant tumor cell lines, demonstrating the potential of this chemical class in oncology research . Furthermore, benzyl-protected analogues, such as 5,6-O,O-diacetyl-2,3-O,O-dibenzyl-L-ascorbic acid, have been proven to display pronounced in-vitro antioxidant activity across multiple assay methods, including DPPH, nitric oxide, and hydroxyl free radical scavenging, making it a compound of interest for studying oxidative stress . The mechanism of action for its biological activity is under investigation but is associated with its role as a modified redox-active molecule. Researchers utilize this stable derivative to probe the biochemical pathways of ascorbic acid and to develop potential prodrugs. This product is intended for research and manufacturing use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-acetyloxy-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O8/c1-4(11)16-3-6(17-5(2)12)9-7(13)8(14)10(15)18-9/h6,9,13-14H,3H2,1-2H3/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNBGGQFSSARJS-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(=C(C(=O)O1)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909757
Record name 5,6-Di-O-acetylhex-1-enofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10583-73-0
Record name L-Ascorbic acid, 5,6-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10583-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diacetoxy-L-ascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010583730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Di-O-acetylhex-1-enofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-diacetoxy-L-ascorbic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-DIACETOXY-L-ASCORBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY277R49KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Methodological Innovations for 5,6 Diacetoxy L Ascorbic Acid

Chemo- and Regioselective Esterification Approaches at the 5,6-Hydroxyl Positions

The primary challenge in the synthesis of 5,6-Diacetoxy-L-ascorbic acid lies in the selective acetylation of the primary and secondary hydroxyl groups at the C-5 and C-6 positions, while leaving the more reactive enolic hydroxyl groups at C-2 and C-3 untouched. The antioxidant properties of L-ascorbic acid are linked to the electron-rich 2,3-enediol moiety, making the protection of these groups crucial during synthesis. researchgate.netacs.org

To achieve this selectivity, a common strategy involves the protection of the 5,6-hydroxyl groups as a ketal, typically by reacting L-ascorbic acid with acetone (B3395972) in an acidic medium to form 5,6-O-isopropylidene-L-ascorbic acid. researchgate.netresearchgate.netprepchem.com This protecting group can be subsequently removed under acidic conditions after the desired modifications at other positions are completed. google.com However, for the direct acetylation of the 5,6-hydroxyls, alternative approaches are required.

One approach involves the direct acylation of L-ascorbic acid with an acylating agent in the presence of a catalyst. The reactivity of the hydroxyl groups in L-ascorbic acid generally follows the order C-6 > C-5 > C-3 > C-2. This inherent difference in reactivity can be exploited to achieve regioselectivity. For instance, the use of specific enzymes or controlling reaction conditions can favor the acylation at the 5- and 6-positions.

Novel Synthetic Routes for 5,6-Di-O-Modified L-Ascorbic Acid Derivatives

Multistep Synthetic Pathways and Intermediate Derivatization

Multistep synthetic pathways offer a robust method for the preparation of 5,6-di-O-modified L-ascorbic acid derivatives with high precision. A key strategy involves the selective protection and deprotection of the various hydroxyl groups. researchgate.netnih.gov

A common route begins with the protection of the 5,6-hydroxyl groups of L-ascorbic acid, often by forming a 5,6-O-isopropylidene derivative. researchgate.netgoogle.com This intermediate, 5,6-O-isopropylidene-L-ascorbic acid, serves as a versatile platform for further modifications. researchgate.net For example, the 2,3-hydroxyl groups can then be benzylated. Subsequent removal of the isopropylidene protecting group under acidic conditions yields 2,3-di-O-benzyl-L-ascorbic acid. researchgate.net The now-free 5,6-hydroxyl groups can be tosylated using tosyl chloride in pyridine, which can lead to both 6-monotosylated and 5,6-ditosylated derivatives in the same reaction. researchgate.net These tosylated intermediates can then be reacted with nucleophiles to introduce various functionalities at the 5 and 6 positions. researchgate.netnih.gov For instance, reaction with a suitable acetate (B1210297) source would yield the desired 5,6-diacetoxy derivative.

StepReactantsProductPurpose
1L-ascorbic acid, Acetone, Acid5,6-O-isopropylidene-L-ascorbic acidProtection of 5,6-hydroxyl groups
25,6-O-isopropylidene-L-ascorbic acid, Benzyl halide2,3-di-O-benzyl-5,6-O-isopropylidene-L-ascorbic acidProtection of 2,3-hydroxyl groups
32,3-di-O-benzyl-5,6-O-isopropylidene-L-ascorbic acid, Acid2,3-di-O-benzyl-L-ascorbic acidDeprotection of 5,6-hydroxyl groups
42,3-di-O-benzyl-L-ascorbic acid, Acetic anhydride2,3-di-O-benzyl-5,6-diacetoxy-L-ascorbic acidAcetylation of 5,6-hydroxyl groups
52,3-di-O-benzyl-5,6-diacetoxy-L-ascorbic acid, HydrogenolysisThis compoundDeprotection of 2,3-hydroxyl groups

Biocatalytic Synthesis and Enzymatic Modification Strategies

Biocatalytic approaches using enzymes, particularly lipases, have emerged as a powerful tool for the regioselective acylation of L-ascorbic acid. nih.govnih.gov Lipases can catalyze esterification reactions under mild conditions, often with high selectivity, avoiding the need for complex protection and deprotection steps. nih.gov

The major challenge in the enzymatic synthesis of ascorbyl esters is the poor solubility of the hydrophilic L-ascorbic acid in the non-polar organic solvents typically used for these reactions. nih.gov To overcome this, strategies such as the use of polar organic solvents, ionic liquids, or solid-phase condensation have been explored. nih.gov

Lipases, such as that from Candida antarctica (immobilized as Novozym 435), have been successfully employed for the transesterification of various esters with L-ascorbic acid. mdpi.comresearchgate.net These enzymes generally show a high preference for acylating the primary hydroxyl group at the C-6 position. However, by carefully selecting the enzyme, reaction medium, and acyl donor, it is possible to achieve acylation at both the C-5 and C-6 positions. For instance, some microbial lipases have demonstrated the ability to synthesize a variety of fatty acid esters of ascorbic acid. nih.gov

Optimization of Reaction Conditions and Yield for Acetylated Ascorbates

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. numberanalytics.com Key parameters that influence the outcome of the acetylation reaction include temperature, reaction time, solvent, and the nature and concentration of the catalyst and acylating agent. nih.govnoaa.gov

For chemical synthesis, single-factor experiments and response surface methodology can be employed to systematically investigate the effects of these variables. nih.gov For example, in a typical acetylation, the amount of acetic anhydride, reaction temperature, and reaction duration are crucial factors. nih.gov There is often an optimal range for each parameter; for instance, increasing the temperature may initially increase the reaction rate, but excessively high temperatures can lead to degradation of the product. nih.gov

In biocatalytic systems, controlling the water content in the reaction medium is crucial, as water can participate in side reactions and affect enzyme activity. nih.gov The use of a vacuum to remove volatile by-products can also shift the reaction equilibrium towards the product side and improve the yield. nih.gov Furthermore, employing activated acyl donors, such as vinyl esters, can enhance the reaction rate. nih.gov The pH of the reaction medium is another critical factor, as it can influence both the enzyme's catalytic activity and the stability of the reactants and products. pnas.org

ParameterEffect on AcetylationOptimization Strategy
TemperatureAffects reaction rate and product stability.Determine optimal temperature to balance rate and minimize degradation. nih.gov
Reaction TimeInfluences the extent of conversion.Monitor reaction progress to identify the point of maximum yield before side reactions become significant. nih.gov
SolventAffects solubility of reactants and enzyme activity (in biocatalysis).Select a solvent that provides good solubility for both ascorbic acid and the acyl donor, while maintaining enzyme stability. nih.gov
Catalyst/Enzyme ConcentrationDirectly impacts the reaction rate.Optimize the loading to achieve a desirable reaction rate without incurring unnecessary cost.
Acylating Agent ConcentrationA key determinant of the degree of substitution.Adjust the molar ratio of acylating agent to ascorbic acid to control the extent of acetylation. noaa.gov
pH (for enzymatic reactions)Affects enzyme activity and stability of ascorbic acid.Maintain the optimal pH for the specific lipase (B570770) used. pnas.org

Purification Methodologies for High-Purity this compound

After synthesis, the crude product mixture contains unreacted starting materials, by-products, and the desired this compound. Achieving high purity is essential for its intended applications. Several purification techniques can be employed.

Crystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical; a good solvent will dissolve the compound at a higher temperature and allow it to crystallize out upon cooling, while the impurities remain in the solution. google.com For L-ascorbic acid and its derivatives, solvent systems involving water, alcohols (like methanol (B129727) or isobutyl alcohol), and ketones (like methyl ethyl ketone) have been used. google.com Azeotropic distillation can be employed to remove water from the reaction mixture prior to crystallization. google.com

Chromatographic techniques are also widely used for the purification of ascorbic acid derivatives.

Column chromatography using silica (B1680970) gel or other stationary phases can effectively separate the desired product from impurities based on differences in polarity.

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, can be used for high-purity isolation, although it is generally more suitable for smaller-scale purifications.

Filtration and washing are standard procedures used to isolate the solid product after crystallization or precipitation. The solid is filtered and then washed with a cold solvent in which the product has low solubility to remove any remaining soluble impurities. prepchem.com

The purity of the final product is typically assessed using analytical techniques such as thin-layer chromatography (TLC), HPLC, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and identify any residual impurities.

Advanced Structural Characterization and Conformational Analysis of 5,6 Diacetoxy L Ascorbic Acid

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable for probing the molecular structure of 5,6-Diacetoxy-L-ascorbic acid, providing detailed information on its atomic connectivity and functional groups.

NMR spectroscopy provides precise information about the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from the known spectrum of the parent L-ascorbic acid. chemicalbook.com

The introduction of two acetoxy groups at the C5 and C6 positions significantly alters the electronic environment of the side chain. In ¹H NMR, the protons on C5 and C6 (H-5, H-6a, H-6b) would experience a notable downfield shift compared to L-ascorbic acid due to the deshielding effect of the adjacent acetyl carbonyl groups. Similarly, in the ¹³C NMR spectrum, the C5 and C6 carbons would be shifted downfield. The spectra would also feature new signals corresponding to the methyl and carbonyl carbons of the two acetate (B1210297) groups.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for this compound vs. L-ascorbic acid (Note: Data for L-ascorbic acid is based on published spectra; data for the diacetoxy derivative is predictive.)

Proton L-ascorbic acid (in DMSO-d6) chemicalbook.com Predicted this compound Rationale for Predicted Shift
H-4~4.7 ppm~4.8-5.0 ppmMinor downfield shift due to inductive effects from the modified side chain.
H-5~3.7 ppm~5.0-5.3 ppmSignificant downfield shift due to the strong deshielding effect of the C5-acetoxy group.
H-6a / H-6b~3.4 ppm~4.1-4.5 ppmSignificant downfield shift due to the deshielding effect of the C6-acetoxy group.
Acetyl CH₃N/A~2.0-2.2 ppmAppearance of two new singlets for the two magnetically distinct acetate methyl groups.

This is an interactive table. Click on the headers to sort.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov The transition from L-ascorbic acid to its 5,6-diacetoxy derivative introduces prominent ester functionalities.

The IR and Raman spectra of this compound are expected to show strong absorption bands characteristic of the ester groups, which are absent in the parent compound. These include a strong C=O stretching vibration for the ester carbonyls, typically appearing in the 1735-1750 cm⁻¹ region, and C-O stretching vibrations for the ester linkage. spectroscopyonline.com The broad O-H stretching band from the C5 and C6 hydroxyl groups of L-ascorbic acid would be absent, while the O-H stretches for the enolic hydroxyls at C2 and C3 would remain.

Table 2: Key Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Enol O-HStretching3200-3500 (broad)
Alkyl C-HStretching2850-3000
Ester C=OStretching1735-1750 (strong)
Ring C=CStretching1650-1670
Ester C-OStretching1200-1300

This is an interactive table. Click on the headers to sort.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. semanticscholar.org It provides an exact mass measurement that can be used to confirm the molecular formula. nih.gov

For this compound, the molecular formula is C₁₀H₁₂O₈. nih.gov HRMS would be used to measure the mass of the molecular ion ([M]+) or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺) with high precision. The experimentally determined exact mass would be compared to the theoretically calculated mass to unequivocally confirm the molecular formula.

Table 3: Molecular Formula and Mass Data for this compound

Property Value Source
Molecular FormulaC₁₀H₁₂O₈ nih.gov
Molecular Weight (Average)260.20 g/mol nih.gov
Exact Mass (Monoisotopic)260.05321734 Da nih.gov

This is an interactive table. Click on the headers to sort.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tugraz.at This technique allows for the measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's solid-state conformation.

While specific crystallographic data for this compound is not found in the surveyed literature, studies on similar derivatives provide valuable insights. For instance, the X-ray crystal structure analysis of 5,6-O-isopropylidene-L-ascorbic acid shows that its dioxolane ring adopts a half-chair conformation. nih.govresearchgate.net It is plausible that the five-membered lactone ring in this compound would adopt a similar envelope or twisted conformation to minimize steric strain. A successful crystallographic analysis of this compound would definitively establish the stereochemistry at its chiral centers (C4 and C5) and reveal the packing of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding. nih.gov

Conformational Studies and Stereochemical Aspects

Beyond a static structure, understanding the molecule's conformational flexibility is crucial. This involves analyzing the possible spatial arrangements of its atoms, particularly the rotation around single bonds.

The conformational freedom of this compound is primarily associated with the five-membered lactone ring and the flexible diacetoxyethyl side chain attached at C4.

Intramolecular Interactions and Hydrogen Bonding Networks

The conformational stability and three-dimensional structure of this compound are significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. While direct crystallographic or spectroscopic studies detailing the specific intramolecular hydrogen bond network of this compound are not extensively available in the public domain, a comprehensive understanding can be derived from the well-studied parent molecule, L-ascorbic acid, and its other derivatives.

The substitution of the hydroxyl groups at the C5 and C6 positions with acetoxy groups fundamentally alters the hydrogen bonding potential of the side chain. In L-ascorbic acid, the two hydroxyl groups on the side chain can act as both hydrogen bond donors and acceptors. csic.es This allows for a variety of intramolecular hydrogen bond networks to form, involving the hydroxyl groups on the γ-lactone ring, the keto group, and the ether oxygen. csic.es In the gas phase, L-ascorbic acid has been shown to exist in at least three dominant conformers stabilized by different intramolecular hydrogen bonding motifs that create five, six, or seven-membered ring-like structures. nih.govacs.orgresearcher.life

In this compound, the acetoxy groups introduce new carbonyl oxygens which can act as hydrogen bond acceptors. However, the hydrogen bond donor capability of the side chain is eliminated at these positions. This restricts the types of intramolecular hydrogen bonds that can be formed compared to L-ascorbic acid. The primary intramolecular hydrogen bonds in this compound are therefore expected to involve the remaining hydroxyl groups on the lactone ring (at C2 and C3) acting as donors, and the carbonyl oxygens of the acetoxy groups, the keto group at C1, and the ring ether oxygen acting as acceptors.

Based on the analysis of L-ascorbic acid and its derivatives, the following table outlines the probable intramolecular hydrogen bonding interactions in this compound.

Table 1: Probable Intramolecular Hydrogen Bond Interactions in this compound

Donor GroupAcceptor GroupResulting Ring Motif (inferred)
C2-OHC1=O (Keto group)5-membered
C3-OHRing Ether Oxygen5-membered
C2-OHC5-Acetoxy (C=O)6-membered
C3-OHC5-Acetoxy (C=O)7-membered
C2-OHC6-Acetoxy (C=O)7-membered

The presence of these intramolecular hydrogen bonds plays a crucial role in determining the preferred conformation of the side chain relative to the lactone ring. Studies on other 5,6-di-O-modified L-ascorbic acid derivatives have indicated a high population of gauche conformers across the C4-C5 bond. nih.gov This suggests that the side chain is likely not fully extended, but rather folded back towards the lactone ring to facilitate these stabilizing interactions.

The following table summarizes key research findings on the conformational analysis of L-ascorbic acid and related derivatives, which provide the basis for the structural inferences for this compound.

Table 2: Summary of Research Findings on Conformational Analysis of L-Ascorbic Acid and Derivatives

Compound StudiedMethodKey FindingsReference
L-Ascorbic AcidMicrowave SpectroscopyExistence of three dominant conformers in the gas phase stabilized by intramolecular hydrogen bonds forming five, six, or seven-membered rings. nih.govacs.orgresearcher.life nih.govacs.orgresearcher.life
L-Ascorbic AcidNeutron DiffractionDetailed crystal structure revealing a complex network of intermolecular hydrogen bonds. iucr.org iucr.org
5,6-di-O-modified L-ascorbic acid derivativesNMR SpectroscopyHigh population of gauche conformers across the C4-C5 bond in most derivatives. nih.gov nih.gov
L-Ascorbic AcidDensity Functional Theory (DFT)Side chain conformations and intramolecular hydrogen bonding can modulate the antioxidant reactivity of the molecule. researchgate.net researchgate.net

Theoretical and Computational Investigations of 5,6 Diacetoxy L Ascorbic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivityimrpress.com

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometric Optimization and Energetic Propertiesimrpress.com

In a broader computational screening study, 5,6-Diacetoxy-L-ascorbic acid was identified as a ligand (VCD-8) and its energy was minimized using the Avogadro 1.2 software before docking studies. imrpress.com This initial step is a form of geometric optimization, ensuring that the ligand structure is in a low-energy conformation for subsequent interaction modeling.

Table 1: General Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₂O₈ nih.gov
Molecular Weight 260.20 g/mol nih.gov
IUPAC Name [(2S)-2-acetyloxy-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]ethyl] acetate (B1210297) nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate electronic structure information. For ascorbic acid, ab initio calculations have been used to investigate its tautomeric species and radical forms. researchgate.net Such studies on this compound would yield precise details about its orbital energies, electron affinities, and ionization potentials, offering a deeper understanding of its electronic behavior. However, specific high-accuracy ab initio studies on this diacetylated derivative are not prominently featured in existing research.

Molecular Dynamics Simulations for Dynamic Behaviorconicet.gov.ar

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a view of the dynamic evolution of a system, which is essential for understanding conformational changes and interactions with other molecules.

Conformational Dynamics in Different Solvation Environmentsimrpress.com

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can model how a molecule like this compound behaves in different solvents, such as water or non-polar liquids. These simulations can reveal the preferred conformations and the flexibility of the molecule's structure. For instance, studies on L-ascorbic acid derivatives have shown that the side chain conformation is sensitive to the surrounding medium. nih.gov While a specific study on the conformational dynamics of this compound in various solvents was not found, this type of investigation would be crucial to understanding its behavior in biological systems.

Ligand-Target Interaction Modeling for Mechanistic Hypothesesconicet.gov.ar

MD simulations are instrumental in modeling the interaction between a ligand and its target protein, providing hypotheses about the mechanism of action. In a study investigating potential inhibitors for the SARS-CoV-2 main protease, this compound was included as one of ten vitamin C derivatives. imrpress.comimrpress.com The study employed molecular docking to predict the binding affinity and pose of the ligands to the protease. imrpress.comimrpress.com

Following docking, MD simulations using GROMACS 5.1.4 were performed on the most promising candidates to assess the stability of the ligand-protein complex. imrpress.comimrpress.com Although this compound was not selected for the final MD simulation stage in that particular study, its inclusion in the initial docking highlights its potential as a bioactive molecule. imrpress.comimrpress.com The docking score for this compound (VCD-8) against the SARS-CoV-2 main protease was recorded, though it was not among the top performers. imrpress.com

Table 2: Docking Scores of Selected Vitamin C Derivatives against SARS-CoV-2 Main Protease imrpress.com

Compound Docking Score (kcal/mol)
L-ascorbic acid (VCD-1) -7.00 (approx.)
L-ascorbyl 2,6-dibutyrate (VCD-3) -6.19
Ascorbic acid 2-sulfate (VCD-6) -6.75

Mechanistic Studies of Electron Transfer and Radical Stability via Computational Modelsimrpress.comrsc.org

Computational models are essential for studying the mechanisms of electron transfer and the stability of radical species, which are central to the antioxidant properties of ascorbic acid and its derivatives.

The antioxidant activity of ascorbic acid is due to its ability to donate electrons. wikipedia.org Computational studies on ascorbic acid have extensively used methods like DFT to calculate properties such as bond dissociation enthalpies (BDE) and ionization potentials to quantify its antioxidant capacity. rsc.org The stability of the resulting ascorbyl radical is a key factor in its function as a radical scavenger. wayne.edu

For this compound, similar computational studies would be necessary to determine how the diacetylation at the 5 and 6 positions affects its electron-donating ability and the stability of its corresponding radical. These modifications could influence its antioxidant potential and its reactivity in biological systems. While specific research on the radical stability of this compound is lacking, the established computational protocols for its parent compound provide a clear roadmap for future investigations.

Hydrogen Atom Transfer (HAT) Pathways and Transition State Analysis

Detailed theoretical studies on the specific Hydrogen Atom Transfer (HAT) pathways and transition state analyses for this compound are not extensively available in the public domain. However, insights can be drawn from computational studies on its parent molecule, L-ascorbic acid, and its derivatives. The antioxidant mechanism of ascorbic acid and its analogs is often predicated on their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it.

The HAT process is a key mechanism for the antioxidant activity of many phenolic and enolic compounds. nih.gov For L-ascorbic acid, computational studies have shown that the stability of the resulting radical and the energy barrier for the hydrogen abstraction are critical factors. plos.org The HAT mechanism can be influenced by the surrounding environment, such as whether it is in a hydrophilic or hydrophobic medium. plos.org

In the context of this compound, the esterification of the 5- and 6-hydroxyl groups would preclude them from participating directly in HAT. Therefore, the antioxidant activity would primarily depend on the hydroxyl groups at the C2 and C3 positions of the lactone ring. The electronic effects of the acetoxy groups at the C5 and C6 positions could influence the bond dissociation energies of the remaining hydroxyl groups and, consequently, the kinetics of the HAT process.

A computational study on L-ascorbic acid and catechin (B1668976) demonstrated that the stability of the formed radical is a crucial factor in determining the antioxidant potency. plos.org For ascorbic acid, the radical formed by the removal of a hydrogen atom from the hydroxyl group at the 5-position was found to be the most stable in various environments. plos.org While this specific position is acetylated in this compound, the principle remains that the relative stability of the potential radical sites will govern the preferred HAT pathway.

Future computational investigations would be necessary to delineate the precise HAT pathways for this compound. Such studies would involve mapping the potential energy surface for hydrogen abstraction from the C2 and C3 hydroxyl groups, identifying the transition state structures, and calculating the activation energies. These theoretical calculations would provide a deeper understanding of its antioxidant mechanism at a molecular level.

Bond Dissociation Energy (BDE) and Ionization Potential Calculations

Bond Dissociation Energy (BDE) is a critical parameter in assessing the antioxidant capacity of a compound, as it quantifies the energy required to break a specific bond, in this case, the O-H bond, to donate a hydrogen atom. wikipedia.org A lower BDE value for an O-H bond indicates a greater ease of hydrogen atom donation and, consequently, a higher potential for radical scavenging activity. plos.org

While specific BDE calculations for this compound are not readily found in the literature, studies on L-ascorbic acid provide a foundational understanding. Computational analyses of L-ascorbic acid have determined the BDEs for its different hydroxyl groups. researchgate.netresearchgate.net For instance, one study calculated the BDE for the O-H bond at the C5 position of L-ascorbic acid to be approximately 71.22 kcal/mol in the gas phase. plos.org Another computational study reported that the O1-H bond in L-ascorbic acid has the highest antioxidant potential, with a BDE significantly lower than the other hydroxyl groups. researchgate.net

The introduction of diacetoxy groups at the 5- and 6-positions of L-ascorbic acid would logically alter the electronic environment of the molecule. These electron-withdrawing acetyl groups could potentially influence the BDEs of the remaining hydroxyl groups at the C2 and C3 positions. A comprehensive theoretical study would be required to calculate these specific BDE values for this compound and compare them to the parent compound.

Ionization Potential (IP) is another key descriptor, representing the energy required to remove an electron from a molecule. nih.gov It is relevant to the Single Electron Transfer (SET) mechanism of antioxidant action. The ionization energies for different conformers of vitamin C have been calculated using quantum chemical methods. researchgate.net Similar to BDE, the specific ionization potential of this compound has not been extensively reported and would require dedicated computational investigation.

A summary of computed properties for this compound from the PubChem database is provided below. nih.gov

Table 1: Computed Properties of this compound

Property Value Source
Molecular Weight 260.20 g/mol PubChem 2.2
XLogP3 -1 XLogP3 3.0
Hydrogen Bond Donor Count 2 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 8 Cactvs 3.4.8.18
Rotatable Bond Count 7 Cactvs 3.4.8.18
Exact Mass 260.05321734 Da PubChem 2.2
Monoisotopic Mass 260.05321734 Da PubChem 2.2
Topological Polar Surface Area 119 Ų Cactvs 3.4.8.18
Heavy Atom Count 18 Cactvs 3.4.8.18
Formal Charge 0 PubChem

This table was generated based on data from PubChem. nih.gov

In Silico Prediction of Biological Activity and Structure-Activity Relationships

In silico methods are valuable tools for predicting the biological activity of compounds and for understanding their structure-activity relationships (SAR). nih.gov For this compound, computational studies have been employed to explore its potential biological activities.

In one study, this compound (referred to as VCD-8) was investigated as part of a combinatorial approach with an anti-HIV drug against SARS-CoV-2. imrpress.comimrpress.com The study used molecular docking to assess the binding affinity of various vitamin C derivatives to the main protease of the virus. imrpress.comimrpress.com While this compound was included in the initial screening, other derivatives like ascorbic acid 2-sulfate and L-ascorbyl 2,6-dibutyrate showed more promising docking scores in that particular study. imrpress.comimrpress.com

The prediction of biological activity spectra can be performed using software that analyzes the chemical structure of a compound. researchgate.net For ascorbic acid and its oxidation products, in silico tools have been used to predict a range of pharmacological activities, including antidiabetic and respiratory analeptic effects, although with a noted decrease in antioxidant activity for the oxidized forms. researchgate.net

The structure-activity relationship (SAR) for ascorbic acid derivatives highlights the importance of the number and position of hydroxyl groups for biological activity. imrpress.com For instance, a greater number of hydroxyl groups can facilitate strong hydrogen-bond interactions, which are often crucial for binding to biological targets. imrpress.com The modification of the 5- and 6-hydroxyl groups in this compound represents a significant structural change compared to the parent L-ascorbic acid. This alteration would be expected to have a considerable impact on its biological activity profile.

A study on 5,6-di-O-modified L-ascorbic acid derivatives synthesized and evaluated for cytostatic effects found that a 6-chloro derivative of 2,3-di-O-benzyl-l-ascorbic acid exhibited the most potent effects against tested tumor cell lines. nih.gov This underscores how modifications at the 5- and 6-positions can significantly influence biological outcomes.

The table below summarizes the predicted drug-likeness and biological activity scores for this compound from a computational study.

Table 2: Predicted Biological Activity and Drug-Likeness of this compound (VCD-8)

Parameter Value Reference
Docking Score (kcal/mol) Not among the top chosen derivatives imrpress.comimrpress.com
Drug-ability Score Not explicitly stated, but all VCDs had a favorable positive rating imrpress.com

This table is based on findings from a computational investigation of vitamin C derivatives. imrpress.comimrpress.com

Mechanistic Exploration of Biological Activities of 5,6 Diacetoxy L Ascorbic Acid in in Vitro Systems

Investigation of Antioxidant Mechanisms and Radical Scavenging Potential

The antioxidant properties of L-ascorbic acid (Vitamin C) and its derivatives are central to their biological activities. These compounds can directly neutralize harmful free radicals and influence the body's intricate antioxidant defense systems. The introduction of diacetoxy groups at the 5 and 6 positions of the L-ascorbic acid molecule modifies its chemical properties, which in turn influences its antioxidant and radical scavenging capabilities.

Direct Free Radical Scavenging Assays (e.g., DPPH, ABTS, Oxygen Radical Absorbance Capacity)

Direct free radical scavenging assays are routinely used to evaluate the antioxidant capacity of chemical compounds. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govcabidigitallibrary.orgresearchgate.net These tests measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it. mdpi.com

While specific data on 5,6-Diacetoxy-L-ascorbic acid's performance in these exact assays is not extensively detailed in the available literature, the foundational chemistry of its parent molecule, L-ascorbic acid, provides a strong basis for its expected activity. L-ascorbic acid is a potent radical scavenger due to the presence of the enediol structure within its lactone ring. mdpi.com This feature allows it to readily donate electrons to terminate harmful radical chain reactions, forming a relatively stable and non-reactive ascorbyl radical. mdpi.comwikipedia.org L-ascorbic acid is often used as a standard reference compound in antioxidant assays like the DPPH and ABTS tests. cabidigitallibrary.orgmdpi.com The modification with acetoxy groups at the 5 and 6 positions may alter the electron-donating capacity and steric hindrance of the molecule, which could influence its reactivity towards different radicals.

Table 1: Common Direct Free Radical Scavenging Assays

AssayPrincipleRadical SpeciesDetection Method
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netmdpi.com2,2-diphenyl-1-picrylhydrazyl (DPPH•) nih.govSpectrophotometry (decrease in absorbance at ~517 nm) cabidigitallibrary.org
ABTS Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). cabidigitallibrary.orgfstjournal.com.br2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) nih.govSpectrophotometry (decrease in absorbance at ~734 nm) cabidigitallibrary.org
ORAC Measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. nih.govmdpi.comPeroxyl radical (ROO•)Fluorometry (measures the decay of fluorescence over time) mdpi.com

Modulation of Redox Homeostasis in Cellular Models (e.g., Reactive Oxygen Species Reduction)

Cellular redox homeostasis is the dynamic balance between the production of reactive oxygen species (ROS) and the capacity of the cell to neutralize them through its antioxidant defense systems. nih.govmdpi.com An imbalance in favor of ROS leads to oxidative stress, which is implicated in various pathological conditions. nih.gov High-dose L-ascorbic acid has been shown to exhibit pro-oxidant effects in cancer cells, leading to increased ROS levels and subsequent cell death. nih.gov This pro-oxidant activity is thought to be a key mechanism behind its anti-tumoral effects. nih.gov

In the context of this compound, its influence on cellular redox homeostasis would likely involve its ability to be metabolized within the cell, potentially releasing the active ascorbic acid core. This could then participate in redox reactions, influencing the levels of intracellular ROS. The diacetoxy modification could enhance its cellular uptake due to increased lipophilicity, potentially leading to higher intracellular concentrations and a more pronounced effect on redox balance compared to unmodified ascorbic acid. However, detailed studies on how this compound specifically modulates ROS levels in cellular models are not extensively available.

Interaction with Endogenous Antioxidant Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

The body possesses a sophisticated network of endogenous antioxidant enzymes to combat oxidative stress. Key enzymes in this system include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides. selcuk.edu.trbrieflands.com L-ascorbic acid can interact with and support these endogenous systems. nih.govmdpi.com It has been shown to stimulate the activity of antioxidant enzymes like SOD and GPx. mdpi.comnih.gov

Antiviral Activity Research in Cell Culture Systems

The antiviral properties of L-ascorbic acid and its derivatives have been a subject of scientific investigation. These compounds can interfere with viral replication and may act synergistically with other antiviral agents.

Inhibition of Viral Replication Cycles and Entry Mechanisms

L-ascorbic acid has been shown to possess antiviral activity against a range of viruses. isom.ca Its mechanisms of action are thought to include the inhibition of viral replication enzymes and the creation of an environment hostile to viral replication. isom.ca For instance, some studies suggest that the oxidized form of ascorbic acid, dehydroascorbic acid, exhibits stronger antiviral activity than ascorbic acid itself, indicating a mechanism that may not solely rely on antioxidant properties. nih.gov Research on specific derivatives has shown varied results; for example, certain modified L-ascorbic acid derivatives have been found to be effective inhibitors of herpes simplex virus type 1 (HSV-1) replication. mdpi.com

A computational study explored the potential of various vitamin C derivatives, including this compound, against the SARS-CoV-2 main protease. imrpress.com In this in silico analysis, this compound (referred to as VCD-8) exhibited a docking score of -5.98 kcal/mol against the viral protease, suggesting a potential inhibitory interaction. imrpress.com While this is a computational prediction and requires experimental validation, it points towards a possible mechanism of inhibiting viral replication. Other research has investigated 6-O-acylated L-ascorbic acid derivatives for their ability to inhibit the activation of the Epstein-Barr virus early antigen, a marker of viral reactivation. nih.gov

Synergistic Effects with Other Small Molecules in Vitro

In the context of antiviral research, a computational study investigated the combinatorial effect of vitamin C derivatives with the anti-HIV drug darunavir (B192927) against the SARS-CoV-2 main protease. imrpress.com While this compound was included in the initial screening of vitamin C derivatives, the study ultimately focused on other derivatives (ascorbic acid 2-sulfate and L-ascorbyl 2,6-dibutyrate) for their synergistic potential with darunavir based on their docking scores. imrpress.com This highlights the importance of specific structural features for synergistic interactions. Further in vitro studies are necessary to experimentally validate the potential synergistic antiviral effects of this compound with other small molecules.

Cytostatic Effects on Malignant Cell Lines (in vitro)

The cytostatic properties of ascorbic acid derivatives are a subject of significant research, aiming to enhance the stability and cellular uptake of the parent compound, L-ascorbic acid. The introduction of acetyl groups to form this compound modifies its chemical properties, which in turn influences its biological effects on malignant cells.

While direct studies on this compound are limited, the mechanisms of its parent compound, L-ascorbic acid (Vitamin C), are well-documented and provide a foundational model. At high concentrations, ascorbic acid acts as a pro-oxidant, inducing cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). nih.govmdpi.comnih.govplos.org This accumulation of H₂O₂ can lead to DNA damage, a decrease in ATP levels, and the induction of cell death. nih.gov

The primary proposed mechanism for a prodrug like this compound involves its intracellular hydrolysis by non-specific esterases, releasing L-ascorbic acid directly within the cell. This intracellular release would then trigger the same pro-oxidant, cytotoxic pathways observed with high-dose ascorbic acid treatment. The apoptotic pathways induced by ascorbic acid involve both caspase-dependent and independent mechanisms. nih.govresearchgate.net Studies on various cancer cell lines have shown that ascorbic acid can modulate the expression of key apoptosis-regulating proteins, such as upregulating p53, Bax, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. researchgate.netherbmedpharmacol.com It is hypothesized that this compound, upon conversion to L-ascorbic acid, would engage these same apoptotic signaling cascades to inhibit cancer cell proliferation.

The generation of ROS is considered a crucial mediator of these cytotoxic effects. plos.org In gastric cancer cells, for instance, vitamin C has been shown to induce apoptosis via the production of mitochondrial ROS. nih.gov Similarly, in non-small cell lung cancer cell lines, the cytotoxicity of ascorbic acid is linked to the production of H₂O₂. plos.org

The biological activity of ascorbic acid derivatives is highly dependent on their chemical structure, particularly the positions of substitution. nih.gov The enediol group at the C2 and C3 positions is critical for the vitamin's redox activities. mdpi.com Modifications to other parts of the molecule, such as the C5 and C6 positions in this compound, are intended to improve its pharmacokinetic properties without abolishing its fundamental biological action.

A key study investigated the comparative cytotoxicity of various ascorbic acid derivatives on the malignant leukemia P388 cell line. nih.gov The findings from this research are pivotal for understanding the structure-activity relationships of substituted ascorbates. The study revealed that:

6-Substituted derivatives (e.g., with -PO₄, -SO₄, -palmitate) were highly toxic to the cancer cells, even at low concentrations. nih.gov

2-Substituted and 2,6-disubstituted derivatives were found to be nontoxic and did not inhibit cell growth. nih.gov

This suggests that maintaining a free hydroxyl group at the C2 position is essential for the molecule's stability and activity, while substitution at the C6 position can confer significant cytotoxicity. nih.gov this compound, having substitutions on the C5 and C6 side chain, would theoretically fall into the category of potentially active compounds, distinct from the inactive 2-substituted derivatives. The acetylation may increase its lipophilicity, potentially enhancing its ability to cross cell membranes before being hydrolyzed to release the active ascorbic acid.

Table 1: Cytotoxicity of Substituted Ascorbic Acid (AA) Derivatives on P388 Leukemia Cells This table summarizes findings from a study on the structure-activity relationship of AA derivatives, indicating the importance of the substitution position for cytotoxic effects. nih.gov

Substitution Position Substituent Group Effect on P388 Cell Growth
2-Position-PO₄, -SO₄, O-Me, O-octadecylNontoxic / Ineffective
6-Position-PO₄, -SO₄, -palmitate, -stearateVery Toxic
2,6-Position-dipalmitateNontoxic / Ineffective

Mechanisms of Cell Growth Inhibition and Apoptosis Induction Pathways

Enzyme Modulation and Substrate Specificity Studies

L-ascorbic acid is a cofactor for a wide range of enzymes, and its derivatives must typically be converted back to the parent compound to participate in these reactions.

Ascorbate (B8700270) oxidase is an enzyme that catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid. amano-enzyme.comroche.com It is highly specific for L-ascorbic acid and some of its analogs. roche.com For this compound to serve as a substrate for ascorbate oxidase, the acetyl groups would likely need to be removed through hydrolysis to yield L-ascorbic acid. There is no evidence to suggest the diacetylated form itself is a direct substrate for this enzyme. The interaction is contingent on the intracellular conversion of the prodrug.

Other redox enzymes can also interact with ascorbic acid. For example, the ascorbate radical can be reduced back to ascorbate by cytochrome b₅ reductase and thioredoxin reductase, regenerating the antioxidant capacity. nih.gov The ability of this compound to engage with these systems would similarly depend on its prior hydrolysis to L-ascorbic acid.

L-ascorbic acid is a vital cofactor for the family of Fe²⁺ and 2-oxoglutarate-dependent dioxygenases. nih.gov This enzyme family includes prolyl hydroxylases and asparaginyl hydroxylase, which are critical regulators of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor. mdpi.comnih.gov By maintaining the iron atom in its reduced ferrous (Fe²⁺) state, ascorbic acid ensures the proper functioning of these hydroxylases, which leads to the degradation of HIF-1α under normal oxygen conditions. mdpi.com

The influence of this compound on these hydroxylase activities would be indirect. The compound itself is not the active cofactor. It must first be de-acetylated within the cell to L-ascorbic acid, which can then participate in these enzymatic reactions. Therefore, its ability to modulate hydroxylase activity is entirely dependent on the rate and extent of its intracellular conversion.

Interaction with Ascorbate Oxidase and Other Redox Enzymes

Cellular Uptake and Intracellular Fate in Model Systems

The transport of ascorbic acid and its derivatives into cells is a critical determinant of their biological activity. L-ascorbic acid is hydrophilic and enters cells primarily through sodium-dependent vitamin C transporters (SVCTs). frontiersin.org Its oxidized form, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs). frontiersin.org

This compound, being more lipophilic than its parent compound due to the acetyl groups, may have an altered mechanism of cellular uptake. This increased lipid solubility could allow it to bypass the SVCT transporters and cross the cell membrane via passive diffusion. This is a common strategy for enhancing the bioavailability of polar drugs.

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment of 5,6 Diacetoxy L Ascorbic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of 5,6-Diacetoxy-L-ascorbic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of ascorbic acid and its derivatives due to its high resolution and sensitivity. researchgate.netcore.ac.uk For the analysis of this compound, reversed-phase HPLC would be the method of choice, likely employing a C18 column. omicsonline.org The mobile phase composition would be critical for achieving optimal separation and would typically consist of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. omicsonline.orgbme.hu

UV Detection: L-ascorbic acid strongly absorbs UV light at specific wavelengths, typically around 245 nm or 265 nm. researchgate.net While the diacetoxy modification at the 5 and 6 positions may cause a slight shift in the maximum absorption wavelength, UV detection remains a viable and straightforward method for the quantification of this compound. A diode array detector (DAD) could be particularly useful for identifying the optimal wavelength and assessing peak purity. researchgate.net

Electrochemical Detection (ECD): ECD offers higher sensitivity and selectivity for electroactive compounds like ascorbic acid and its derivatives. walshmedicalmedia.comnih.gov The method is based on the oxidation or reduction of the analyte at an electrode surface. walshmedicalmedia.com For this compound, an amperometric or coulometric detector could be employed, with the applied potential optimized to achieve the best signal-to-noise ratio. nih.gov This technique is particularly advantageous for detecting trace amounts of the compound. nih.gov A comparison of HPLC methods for ascorbic acid suggests that HPLC-ECD can offer a lower limit of detection than HPLC-UV. nih.gov

Table 1: Exemplary HPLC Parameters for Ascorbic Acid Analysis Applicable to its Derivatives

Parameter HPLC-UV HPLC-ECD
Column C18 (e.g., 4.6 mm × 250 mm, 5 µm) omicsonline.org C18 (e.g., 4 mm x 250 mm) walshmedicalmedia.com
Mobile Phase Gradient of 0.1% acetic acid in water and methanol omicsonline.org 0.2 M KH₂PO₄-H₃PO₄ (pH 3.0) with 50 µM EDTA walshmedicalmedia.com
Flow Rate 0.9 mL/min omicsonline.org Not specified
Detection UV at 278 nm omicsonline.org Amperometric at +700 mV vs Ag/AgCl walshmedicalmedia.com
Linear Range 30–90 µg/mL (for ascorbic acid) omicsonline.org 0.1 to 20 µg/mL (for ascorbic acid) nih.gov
LOD 1.42 µg/mL (for ascorbic acid) omicsonline.org 0.0043 µg/mL (for ascorbic acid) nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.gov However, due to the low volatility of ascorbic acid and its derivatives, a derivatization step is typically required to convert the analyte into a more volatile form. researchgate.net Silylation is a common derivatization technique used for this purpose. researchgate.net

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. nih.gov This allows for unambiguous identification of the compound. Research on other acylated ascorbic acid derivatives, such as L-(+)-Ascorbic acid-2,6-dihexadecanoate, has demonstrated the successful application of GC-MS for their analysis. iiste.org This suggests that a similar approach would be effective for this compound.

Table 2: GC-MS Analysis Parameters for Ascorbic Acid Derivatives

Parameter Typical Conditions
Derivatization Agent Bis(trimethylsilyl)acetamide (BSA) or other silylating agents researchgate.net
Column Capillary column suitable for separating derivatized sugars
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Quadrupole, Ion Trap, or TOF)

Electrochemical Sensing and Voltammetric Approaches

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the direct analysis of electroactive compounds like this compound. bvsalud.org These methods are based on the electrochemical oxidation of the ascorbic acid moiety.

Modified Electrode Surfaces for Enhanced Sensitivity and Selectivity

To improve the sensitivity and selectivity of electrochemical measurements, the working electrode is often modified with various materials. rsc.orgmdpi.com These modifications can enhance the electrocatalytic activity towards the oxidation of ascorbic acid, leading to a more pronounced and well-defined signal. nih.gov

Commonly used modifying materials for ascorbic acid detection include:

Nanoparticles: Iron oxide (Fe₂O₃) nanoparticles have been shown to exhibit excellent electron transfer characteristics and enhance the electrocatalytic activity at the electrode surface. nih.gov

Carbon Nanomaterials: Graphene and multi-walled carbon nanotubes (MWCNTs) provide a large surface area and high electrical conductivity, leading to improved sensitivity and lower detection limits. acs.org

Polymers: Electrosynthesized molecularly imprinted polymers (e-MIPs) can be designed to have specific recognition sites for the target analyte, thereby increasing selectivity. mdpi.com

While these studies focus on ascorbic acid, the principles of electrode modification are directly applicable to the detection of this compound, potentially with adjustments to the experimental conditions to account for the diacetoxy groups.

Potentiometric and Amperometric Methods for Redox Characterization

Potentiometric and amperometric techniques are valuable for characterizing the redox properties of this compound.

Potentiometry involves measuring the potential of an electrode at near-zero current. A potentiometric titration, for instance, could be used to determine the concentration of the analyte by titrating it with a suitable oxidizing agent and monitoring the change in potential. researchgate.net

Amperometry , on the other hand, measures the current resulting from the electrochemical oxidation or reduction of the analyte at a constant applied potential. bch.rorsc.org This technique is often used in conjunction with flow injection analysis or as the detection method in HPLC. Amperometric biosensors, which utilize an immobilized enzyme like ascorbate (B8700270) oxidase, can offer high specificity for ascorbic acid and its derivatives. bch.ro The enzymatic reaction consumes the analyte, and the resulting change in current is proportional to its concentration.

Table 3: Comparison of Voltammetric Methods for Ascorbic Acid Detection

Technique Principle Advantages
Cyclic Voltammetry (CV) The potential is swept linearly between two values, and the resulting current is measured. Provides information on redox potentials and reaction kinetics. jfda-online.com
Differential Pulse Voltammetry (DPV) Pulses of a specific height are superimposed on a linear potential ramp. Higher sensitivity and better resolution than CV. jfda-online.com
Square Wave Voltammetry (SWV) A square wave is superimposed on a staircase potential waveform. Fast and highly sensitive. mdpi.com

Spectrophotometric and Fluorometric Assay Development for Targeted Analysis

Spectrophotometric and fluorometric assays provide simple and rapid methods for the targeted analysis of this compound, often in a high-throughput format.

Spectrophotometry: These methods are typically based on the change in absorbance of a chromogenic reagent upon reaction with the analyte. For ascorbic acid, many assays involve its oxidation, and the subsequent reaction of a reagent with either the oxidized or reduced form. srce.hremanresearch.org For instance, the reduction of a colored oxidant by ascorbic acid leads to a decrease in absorbance that is proportional to the analyte's concentration. A key consideration for this compound would be the potential for the ester groups to influence the reaction kinetics or spectral properties of the product. A difference spectrophotometric method, which measures the change in absorbance before and after enzymatic oxidation by ascorbate oxidase, could provide high specificity. tandfonline.comnih.gov

Fluorometry: Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. researchgate.net These assays involve the use of a fluorogenic probe that becomes fluorescent upon reaction with the analyte or its reaction product. For example, a common method for ascorbic acid involves its oxidation to dehydroascorbic acid, which then reacts with a reagent like o-phenylenediamine (B120857) to form a fluorescent product. oiv.int An assay kit for ascorbic acid utilizes a catalyst to oxidize the compound, which then interacts with a probe to generate fluorescence. apexbt.com Such an approach could likely be adapted for this compound, possibly requiring an initial hydrolysis step to remove the acetyl groups if the enzyme or probe is specific to the free hydroxyl groups of ascorbic acid.

Table 4: Characteristics of Spectrophotometric and Fluorometric Assays for Ascorbic Acid

Assay Type Principle Typical Wavelengths Detection Limit
Spectrophotometric Oxidation of ascorbic acid followed by reaction with a chromogenic dye. emanresearch.org ~430 nm emanresearch.org Not specified
Difference Spectrophotometry Measurement of absorbance change upon enzymatic oxidation. tandfonline.com 243 nm or 265 nm tandfonline.com ~1 µmol/L nih.gov
Fluorometric Oxidation followed by reaction with a fluorogenic probe. oiv.int Ex/Em = ~350/430 nm oiv.int Not specified
Fluorometric Kit Catalytic oxidation and interaction with a fluorescent probe. apexbt.com Ex/Em = 535/587 nm apexbt.com 0.01 nmol apexbt.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For this compound, derivatization can enhance volatility for GC analysis or improve detectability for HPLC.

Given that this compound is thermally labile and has a high boiling point, direct analysis by GC is challenging. chromforum.org Therefore, derivatization of the remaining hydroxyl groups on the enediol system is essential.

Silylation: This is a common technique for compounds containing hydroxyl groups. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the C-2 and C-3 hydroxyls with bulky, non-polar tert-butyldimethylsilyl (TBDMS) groups. nih.gov This process increases thermal stability and volatility, making the molecule suitable for GC-MS analysis. nih.govresearchgate.net The resulting derivative allows for sensitive and selective quantification.

Alkylation: The use of alkyl chloroformates, such as methyl chloroformate (MCF), in the presence of an alcohol like methanol can also be an effective strategy. mdpi.com This approach derivatizes hydroxyl and carboxyl groups, and it has shown improved reproducibility and compound stability compared to silylation in some applications. mdpi.com

For HPLC analysis, derivatization can be employed to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity, especially when concentrations are low.

Quinoxaline (B1680401) Formation: Dehydroascorbic acid (DHAA), the oxidized form of ascorbic acid, reacts with o-phenylenediamine (OPDA) to form a highly fluorescent quinoxaline derivative. nih.govresearchgate.net While this compound is not DHAA, a controlled oxidation step could convert it to its dehydro form, followed by derivatization with OPDA for fluorescence detection. researchgate.net This post-column or pre-column derivatization can achieve very low detection limits. researchgate.net

Diazotization: Reaction with diazotized 4-methoxy-2-nitroaniline (B140478) is another strategy that produces a stable, colored product suitable for spectrophotometric detection. oup.com This method is noted for its specificity, as other vitamins may not react with the reagent. oup.com

Derivatization Strategy Target Functional Group Analytical Technique Purpose Reference
Silylation (e.g., with MTBSTFA) Enediol Hydroxyls (C-2, C-3) GC-MS Increase thermal stability and volatility. nih.govresearchgate.net
Alkylation (e.g., with MCF) Enediol Hydroxyls (C-2, C-3) GC-MS Improve reproducibility and compound stability. mdpi.com
Quinoxaline Formation (with OPDA) Oxidized Enediol System HPLC-Fluorescence Attach a fluorophore for enhanced sensitivity. nih.govresearchgate.net
Diazotization (with 4-methoxy-2-nitroaniline) Enediol System HPLC-UV/Vis Attach a chromophore for colorimetric detection. oup.com

Validation of Analytical Methods for Specific Research Matrices

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. slideshare.net Method validation for this compound would follow the internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.comgmp-compliance.org The validation process involves assessing specific parameters, which must meet predefined acceptance criteria. demarcheiso17025.comimpactfactor.org

Key validation parameters include:

Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest. In the context of this compound, the method must be able to distinguish it from its parent compound (L-ascorbic acid), potential isomers (like D-isoascorbic acid), and degradation products (like oxalic acid). researchgate.net This is often demonstrated by analyzing blank matrices, placebos, and spiked samples. impactfactor.org

Linearity: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a defined range. ich.org A minimum of five concentration levels is typically used to establish the linear range, and the correlation coefficient (r²) should ideally be ≥0.999. demarcheiso17025.comufn.edu.br

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. mdpi.com Acceptance criteria for recovery are often in the range of 95-105%. researchgate.netufn.edu.brjppres.com

Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. impactfactor.orgufn.edu.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. ich.orgmdpi.com The LOD is often defined by a signal-to-noise ratio of 3:1, and the LOQ by a ratio of 10:1. demarcheiso17025.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature, indicating its reliability during normal use. ich.orgams-lab.com

The following table summarizes typical validation parameters and acceptance criteria from validated HPLC methods for L-ascorbic acid, which serve as a benchmark for methods developed for this compound.

Validation Parameter Typical Method Acceptance Criteria / Findings Reference
Linearity (Range) HPLC-UV 1.0 - 12 µg/mL; r² > 0.999 researchgate.net
Accuracy (% Recovery) HPLC-UV 95.77% (AA), 101.24% (AP) ufn.edu.br
Precision (% RSD) HPLC-UV Intra-day: 0.38%, Inter-day: 1.22% researchgate.net
LOD HPLC-ECD 0.0043 µg/mL mdpi.com
LOQ HPLC-UV 0.17 µg/mL researchgate.net
Specificity HPLC-DAD No interference from placebo or degradation products observed. impactfactor.org

The validation process ensures that the analytical method for this compound is accurate, precise, and reliable for its application in various research matrices, such as pharmaceutical formulations or biological samples.

Exploration of Novel Applications in Material Science and Bio Inspired Chemistry

Role in Directed Polymerization and Advanced Material Synthesis

The inherent reactivity of L-ascorbic acid as a reducing agent has established its role in various polymerization systems. It is notably used as a reducing agent for metal-catalyzed reactions like Atom Transfer Radical Polymerization (ATRP) and as part of efficient redox initiation systems, often paired with hydrogen peroxide, for radical polymerization in aqueous media. researchgate.netencyclopedia.pubrsc.org However, the application of unmodified L-ascorbic acid is often confined to hydrophilic or emulsion systems.

The synthesis of 5,6-Diacetoxy-L-ascorbic acid is a strategic approach to overcome this limitation. Protecting the hydroxyl groups at the 5 and 6 positions is a critical step to decrease the molecule's hydrophilicity, enabling its use in a broader range of polymerization techniques and organic solvents. mpg.de Research into creating polyethylene (B3416737) with precisely placed "defects" of Vitamin C for tailored properties illustrates this principle. In that work, the 5,6-hydroxyls were first protected (using an isopropylidene group) before further modification and polymerization via Acyclic Diene Metathesis (ADMET). mpg.de This demonstrates the necessity of rendering the ascorbic acid moiety more organo-soluble to build it into polymer backbones.

The diacetoxy derivative is specifically tailored for this purpose. The acetate (B1210297) groups make the molecule compatible with organic monomers and polymer matrices, allowing it to be used in several ways:

As a functional monomer: After further modification, the diacetoxy derivative could be polymerized to create polymers with pendant antioxidant groups.

As a chain transfer agent: The core lactone structure could potentially participate in polymerization kinetics.

As an additive in polymer synthesis: Its improved solubility allows for homogeneous dispersion within bulk polymerization reactions, acting as an internal antioxidant to protect the forming polymer from degradation.

Application AreaRole of Ascorbic Acid DerivativeRationale for 5,6-Diacetoxy ModificationResearch Finding
Redox Initiation Component of redox pair (e.g., with H₂O₂) to generate radicals. researchgate.netWhile less common for this role, modification could allow use in non-aqueous systems.Ascorbic acid/H₂O₂ is an effective initiator for polymerizing vinyl sugar esters in water. researchgate.net
ATRP Reactions Reducing agent to regenerate the active catalyst species (e.g., Cu(I)). encyclopedia.pubrsc.orgEnhanced solubility in organic solvents allows for homogeneous catalysis with a wider range of monomers.Ascorbic acid is considered an environmentally benign reducing agent for copper-catalyzed ATRP. encyclopedia.pub
Functional Polymers Incorporated as a monomeric unit into a polymer backbone.Decreased polarity is essential for solubility in monomers and for polymerization methods like ADMET. mpg.deA 5,6-protected ascorbic acid was successfully functionalized and polymerized to create precise polyethylene with vitamin C defects. mpg.de

Integration into Functional Materials and Composites for Specific Properties

The integration of active molecules into materials to impart specific functions, such as antioxidant or antimicrobial properties, is a key goal in advanced materials science. While L-ascorbic acid is a potent antioxidant, its high water solubility and instability can lead to rapid degradation or leaching from material matrices. mdpi.com The derivatization to this compound provides a solution by enhancing its compatibility with lipophilic and polymeric materials.

This improved compatibility is analogous to that of other fat-soluble ascorbic acid esters, such as ascorbyl palmitate, which are used as antioxidants in lipid-based systems. researchgate.net The diacetoxy derivative can be more effectively dispersed within polymer melts, resins, or organic-based coatings. This allows for the creation of functional composites where the antioxidant property is intrinsically part of the material.

Key research findings in the broader field of ascorbic acid-based materials underscore the potential for the 5,6-diacetoxy derivative:

Antioxidant Elastomers: In one study, ascorbic acid was chemically grafted onto aminoalkylsilicone chains. This covalent attachment prevents the antioxidant from leaching out, creating robust elastomers with built-in protection against oxidative stress. The initial steps of this synthesis required protecting the ascorbic acid to manage its reactivity and solubility, a role for which this compound is well-suited. mdpi.com

Metal-Organic Frameworks (MOFs): A novel MOF was constructed using L-ascorbic acid and biocompatible zinc ions. nih.gov This created a stable, porous 3D framework capable of controlled release of its bioactive components. The use of a modified ascorbate (B8700270) like the diacetoxy derivative could allow for the synthesis of MOFs in different solvent systems or alter the degradation and release kinetics of the final material. nih.gov

Stabilized Nanofibers: To enhance stability, L-ascorbic acid has been encapsulated within cyclodextrin (B1172386) inclusion complexes and incorporated into electrospun nanofibers for potential use in food or pharmaceutical applications. mdpi.com The use of this compound could facilitate the electrospinning process from a wider range of polymer/solvent systems and improve the retention of the active molecule within the fiber matrix.

Material TypeFunction Imparted by Ascorbic Acid DerivativeAdvantage of 5,6-Diacetoxy FormExample from Related Research
Polymer Composites Bulk antioxidant protection, prevention of polymer degradation.Enhanced solubility and homogeneous dispersion in non-polar polymer matrices (e.g., polyethylene, polypropylene).Covalently grafting protected ascorbic acid to silicones creates antioxidant elastomers, preventing leaching. mdpi.com
Metal-Organic Frameworks (MOFs) Bioactive structural linker, controlled release of Vitamin C. nih.govAlters solubility for synthesis in non-toxic organic solvents; modifies framework stability and release profile.A Zn-ascorbate MOF (bioNICS-1) was developed, demonstrating a 3D framework with permanent microporosity for drug delivery. nih.gov
Functional Coatings Surface protection against oxidation.Improved adhesion and compatibility with resin-based coating formulations.Ascorbic acid esters are used to protect lipophilic media, a principle applicable to coatings. researchgate.net
Active Packaging Oxygen scavenging, preservation of packaged goods.Better incorporation into polymer films used for food packaging; reduced migration due to higher molecular weight and lipophilicity.L-ascorbic acid is incorporated into nanofibers to create materials with antioxidant potential for food and pharma. mdpi.com

Bio-inspired Design and Green Chemistry Applications

The use of this compound aligns with the principles of both bio-inspired design and green chemistry. Bio-inspired design involves using molecules, structures, and principles from nature to develop new materials and technologies. researchgate.net L-ascorbic acid, as a fundamental biological molecule, is an ideal candidate for a bio-inspired building block. nih.gov Modifying it to the diacetoxy derivative is a synthetic strategy to adapt this natural molecule for performance in non-biological, engineered systems.

From a green chemistry perspective, L-ascorbic acid is recognized as a non-toxic, renewable, and environmentally benign reagent. It is widely promoted as a "green" alternative to hazardous chemicals in several applications:

Green Reducing Agent: It can replace toxic reducing agents like hydrazine (B178648) in processes such as the reduction of graphene oxide.

Benign Catalyst: It serves as an efficient organocatalyst for a variety of chemical transformations. encyclopedia.pub

The development of materials using this compound represents a move toward more sustainable and biocompatible technologies. For instance, creating ionic liquids from ascorbic acid has been shown to produce multifunctional materials with antibacterial, antifungal, and antioxidant properties, derived from a renewable resource. researchgate.net Similarly, building polymers or MOFs from a vitamin-based linker is a step toward creating advanced materials that are more compatible with biological systems and have a reduced environmental footprint upon degradation. mpg.denih.gov

Future Research Trajectories and Methodological Advancements

Development of Next-Generation 5,6-Diacetoxy-L-Ascorbic Acid Derivatives with Enhanced Properties

The development of novel derivatives of this compound is a promising avenue for enhancing its therapeutic potential. Future research could focus on strategic modifications of the core structure to improve properties such as target specificity, cellular uptake, and pharmacokinetic profiles. One approach involves the synthesis of hybrid molecules by conjugating this compound with other pharmacologically active moieties. This could yield next-generation compounds with synergistic or dual-action therapeutic effects.

Another area of exploration is the synthesis of derivatives with varied acyl chain lengths at the 5 and 6 positions. This could modulate the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with biological targets. Research into 5,6-di-O-modified L-ascorbic acid analogues has already demonstrated that modifications at these positions can yield compounds with significant cytostatic effects. nih.govresearchgate.netmdpi.com For instance, a 6-chloro derivative of 2,3-di-O-benzyl-L-ascorbic acid has shown notable cytostatic effects against various malignant tumor cells. nih.gov

Furthermore, the synthesis of prodrugs based on the this compound scaffold could be investigated. These prodrugs would be designed to be inactive until they reach the target site, where they would be enzymatically or chemically cleaved to release the active form of the molecule. This strategy could minimize off-target effects and enhance the therapeutic index.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding in In Vitro Systems

To fully elucidate the biological effects of this compound and its future derivatives, the integration of "omics" technologies is indispensable. These high-throughput approaches, including proteomics, metabolomics, and transcriptomics, can provide a holistic view of the cellular response to compound treatment in in vitro models.

Proteomics: Quantitative proteomic analysis can identify and quantify changes in the protein landscape of cells upon treatment with this compound. This can reveal the molecular targets and signaling pathways modulated by the compound. For example, studies on vitamin C have utilized proteomics to understand its impact on the proteome of various cell types, including microorganisms and mammalian cells. nih.govacs.org Similar approaches could be applied to understand the specific effects of the 5,6-diacetoxy derivative.

Metabolomics: As a derivative of the key metabolite ascorbic acid, it is crucial to understand how this compound influences cellular metabolism. Metabolomic profiling can map the alterations in metabolic pathways, such as glycolysis, the citric acid cycle, and pentose (B10789219) phosphate (B84403) pathway, which are often dysregulated in disease states. mdpi.com

Transcriptomics: Analyzing the transcriptome can provide insights into the gene expression changes induced by this compound. This can help in identifying the upstream regulatory mechanisms and signaling cascades affected by the compound. Integrated analysis of transcriptomic and proteomic data has been shown to be a powerful tool in understanding the accumulation of ascorbic acid and its derivatives in biological systems. nih.gov

The application of these omics technologies to in vitro systems treated with this compound will be pivotal in building a comprehensive mechanistic understanding of its biological activities and for the rational design of next-generation derivatives.

Advancements in High-Throughput Screening Methodologies for Biological Activities

The discovery of novel biological activities for this compound and its derivatives can be accelerated by leveraging advanced high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large numbers of compounds for a specific biological effect.

Future research should focus on developing and adapting HTS assays to screen for a wide range of activities relevant to the therapeutic potential of ascorbic acid derivatives, such as antioxidant, anti-inflammatory, and anti-cancer effects. For instance, cell-based HTS assays can be employed to screen for cytotoxicity against various cancer cell lines, providing a rapid assessment of the anti-proliferative potential of new derivatives. nih.gov

Computational HTS, or virtual screening, can also play a significant role. Docking studies, for example, can predict the binding affinity of this compound and its analogues to specific protein targets. A study on the combinatorial approach of a vitamin C derivative and an anti-HIV drug against SARS-CoV-2 included this compound in its screening, evaluating its docking score and drug-likeness. imrpress.comimrpress.com

Below is a table summarizing the computationally predicted properties for this compound from one such study:

PropertyValueReference
Docking Score (kcal/mol)-7.00 imrpress.com
Drug-Likeness ScorePositive imrpress.comimrpress.com
Molecular Weight ( g/mol )260.20 nih.gov
XLogP3-1 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count8 nih.gov

These computational predictions can guide the synthesis of derivatives with a higher probability of biological activity, making the drug discovery process more efficient. Furthermore, the development of novel HTS assays based on fluorescence or luminescence readouts can provide sensitive and scalable platforms for screening. nih.gov

Challenges and Opportunities in Scalable Synthesis for Academic Research and Specialized Applications

While the synthesis of 5,6-di-O-modified L-ascorbic acid derivatives has been reported, scaling up the synthesis for academic research and potential specialized applications presents both challenges and opportunities. nih.govresearchgate.net The primary challenges lie in achieving high yields, ensuring regioselectivity, and maintaining the stereochemistry of the L-ascorbic acid core.

The synthesis of this compound typically involves the protection of the 2- and 3-hydroxyl groups, followed by acetylation of the 5- and 6-hydroxyl groups, and subsequent deprotection. Each of these steps needs to be optimized for scalability. The use of more efficient and environmentally friendly catalysts and solvent systems could be an area of future research.

An opportunity lies in the development of enzymatic synthesis methods. Lipases, for instance, have been used for the regioselective esterification of ascorbic acid, which could offer a milder and more specific alternative to traditional chemical methods.

Furthermore, the instability of ascorbic acid and some of its derivatives to heat, light, and oxidation necessitates careful consideration of reaction and purification conditions. researchgate.net Developing robust and scalable purification techniques, such as chromatography, will be crucial for obtaining high-purity this compound for biological studies.

Addressing these synthetic challenges will be essential for making this compound and its future derivatives more accessible to the research community, thereby facilitating a deeper exploration of their therapeutic potential.

Q & A

Q. What criteria should guide the selection of primary literature for benchmarking this compound research?

  • Methodological Answer : Prioritize studies with:
  • Full experimental protocols (e.g., synthesis details, assay conditions).
  • Raw data availability (e.g., spectra, chromatograms).
  • Independent validation (≥2 independent labs reporting similar findings).
    Avoid reliance on non-peer-reviewed sources (e.g., ) per evidence guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.